molecular formula C9H8ClNO B1411034 2-Cyclopropylisonicotinoyl chloride CAS No. 1935586-15-4

2-Cyclopropylisonicotinoyl chloride

Cat. No. B1411034
CAS RN: 1935586-15-4
M. Wt: 181.62 g/mol
InChI Key: NGTXLHBTPJNODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylisonicotinoyl chloride (2-CINCl) is an organic compound that belongs to the class of carboxylic acid derivatives. It is a colorless solid with a molecular formula of C9H9ClNO2. 2-CINCl is a versatile reagent used in organic synthesis and has been widely used in the synthesis of various compounds. It is also used as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

2-Cyclopropylisonicotinoyl chloride is an electrophilic reagent, meaning it is capable of reacting with nucleophiles such as amines, alcohols, and thiols. The reaction mechanism involves the nucleophile attacking the electrophilic carbon of the this compound, resulting in the formation of a covalent bond. This leads to the formation of a new carbon-carbon bond, as well as the release of the chloride ion.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Cyclopropylisonicotinoyl chloride is a highly versatile reagent, making it a useful tool for organic synthesis. It is easy to handle and can be stored at room temperature. It is also a relatively inexpensive reagent, making it accessible to researchers. However, it is a corrosive compound and should be handled with care.

Future Directions

There are many potential future directions for the use of 2-Cyclopropylisonicotinoyl chloride in scientific research. It could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, it could be used in the synthesis of novel heterocyclic compounds, such as pyrroles and quinolines. Finally, it could be used in the synthesis of new peptides and peptidomimetics.

Scientific Research Applications

2-Cyclopropylisonicotinoyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It has also been used in the synthesis of heterocyclic compounds, such as pyrroles and quinolines. Additionally, it has been used in the synthesis of various polymers and other materials.

properties

IUPAC Name

2-cyclopropylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXLHBTPJNODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylisonicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylisonicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylisonicotinoyl chloride
Reactant of Route 4
2-Cyclopropylisonicotinoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylisonicotinoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Cyclopropylisonicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.